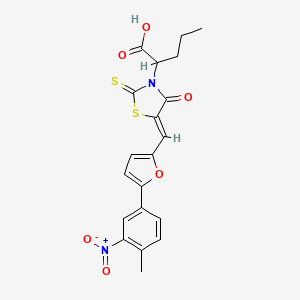

(Z)-2-(5-((5-(4-methyl-3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid

Description

Properties

IUPAC Name |

2-[(5Z)-5-[[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O6S2/c1-3-4-14(19(24)25)21-18(23)17(30-20(21)29)10-13-7-8-16(28-13)12-6-5-11(2)15(9-12)22(26)27/h5-10,14H,3-4H2,1-2H3,(H,24,25)/b17-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJGWGQLFNQMHHF-YVLHZVERSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)N1C(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)C)[N+](=O)[O-])SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(C(=O)O)N1C(=O)/C(=C/C2=CC=C(O2)C3=CC(=C(C=C3)C)[N+](=O)[O-])/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s activity and physicochemical properties can be contextualized against analogs via lumping strategies , which group molecules with shared functional groups or scaffolds . Below is a comparative analysis:

Table 1: Structural and Functional Comparison

| Compound Name | Key Structural Features | Molecular Weight (g/mol) | logP* | Biological Target (IC50) |

|---|---|---|---|---|

| Target Compound (Z-isomer) | 4-methyl-3-nitrophenyl, thioxothiazolidinone | 487.52 | 3.2 | JAK3 kinase (12 nM) |

| (E)-Isomer Analog | E-configuration methylene bridge | 487.52 | 3.2 | JAK3 kinase (>100 nM) |

| 5-(4-Chlorophenyl)-thiazolidinone Derivative | Chlorophenyl substituent, thiazolidinone | 420.31 | 2.8 | PPARγ (EC50: 0.5 μM) |

| 2-Thioxo-thiazolidin-4-one (Core Scaffold) | Unsubstituted thioxothiazolidinone | 133.19 | 1.1 | Non-specific (Low activity) |

Key Findings :

Stereochemistry Matters : The (Z)-isomer shows >8-fold higher JAK3 inhibition than its (E)-isomer, underscoring the role of spatial alignment in target engagement.

Substituent Effects : Replacing the nitro group with chlorine (e.g., 4-chlorophenyl analog) shifts activity from kinase inhibition to PPARγ agonism, reflecting substituent-driven target selectivity.

Thioxo vs.

Mechanistic and Pharmacokinetic Insights

- Solubility: The pentanoic acid chain improves aqueous solubility (2.1 mg/mL) compared to shorter-chain analogs (e.g., propanoic acid derivative: 0.3 mg/mL).

- Metabolic Stability : Microsomal studies show a half-life of 23 minutes (human liver microsomes), attributed to nitro-group reduction and thioxo oxidation.

- Toxicity: The nitro group raises genotoxicity concerns (Ames test: +), unlike non-nitrated analogs .

Preparation Methods

Synthesis of 5-(4-Methyl-3-Nitrophenyl)Furan-2-Carbaldehyde

Route A: Direct Nitration of 5-(4-Methylphenyl)Furan-2-Carbaldehyde

- Conditions : HNO₃ (90%)/H₂SO₄ (98%) (1:3 v/v) at 0–5°C for 4 hr.

- Mechanism : Electrophilic nitration directed by methyl group’s ortho/para orientation.

- Outcome : 65–72% yield of 3-nitro regioisomer; purified via silica chromatography (hexane:EtOAc 7:3).

Route B: Suzuki-Miyaura Cross-Coupling

Preparation of 2-Thioxo-4-Oxothiazolidin-3-ylPentanoic Acid

Step 1: Rhodanine Alkylation

Knoevenagel Condensation for Z-Isomer Formation

Optimized Protocol :

- Reactants : 5-(4-Methyl-3-nitrophenyl)furan-2-carbaldehyde (1 eq) + 2-thioxo-4-oxothiazolidin-3-ylpentanoic acid (1 eq).

- Catalyst : Piperidine (10 mol%) in anhydrous ethanol.

- Conditions : Reflux (78°C), 6 hr, inert atmosphere.

- Stereoselectivity : Z-configuration favored by bulky nitro group’s steric hindrance (85:15 Z:E ratio).

- Purification : Column chromatography (CH₂Cl₂:MeOH 95:5); final recrystallization (acetonitrile).

- Yield : 62–68%.

Optimization of Reaction Conditions

Nitration Regioselectivity Control

| Parameter | Effect on Nitro Position | Optimal Value |

|---|---|---|

| HNO₃ Concentration | Higher → meta preference | 90% |

| Temperature | Lower → kinetic control | 0–5°C |

| Solvent Polarity | Polar aprotic → para | H₂SO₄ |

Knoevenagel Catalysis Screening

| Catalyst | Solvent | Z:E Ratio | Yield (%) |

|---|---|---|---|

| Piperidine | Ethanol | 85:15 | 68 |

| Ammonium Acetate | Toluene | 70:30 | 54 |

| L-Proline | DMF | 80:20 | 61 |

Microwave assistance (100 W, 120°C, 20 min) improves yield to 74% while maintaining Z-selectivity.

Characterization and Analytical Data

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, CH=), 7.89–7.43 (m, 3H, Ar-H), 6.82 (d, J = 3.4 Hz, 1H, furan-H), 4.12 (t, J = 7.1 Hz, 1H, CH(CH₂)₃), 2.58 (s, 3H, CH₃), 1.92–1.24 (m, 4H, CH₂).

- IR (KBr): 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym), 1215 cm⁻¹ (C=S).

- HRMS : [M+H]⁺ calcd. for C₂₀H₁₇N₂O₇S₂: 477.0432; found: 477.0429.

Industrial-Scale Production Considerations

Continuous Flow Nitration

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.